

# neurotrophin 4 gene structure and regulation

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An In-depth Technical Guide on the Core Aspects of **Neurotrophin 4** (NT-4) Gene Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Neurotrophin 4** (NT-4), also known as neurotrophin 5 (NT-5), is a member of the neurotrophin family of growth factors that play a critical role in the survival, differentiation, and function of neurons.[1] Encoded by the NTF4 gene, this protein primarily signals through the Tropomyosin receptor kinase B (TrkB).[1] Dysregulation of NT-4 signaling has been implicated in various neurological and psychiatric disorders, making the NTF4 gene and its regulatory mechanisms a key area of research for therapeutic development. This guide provides a detailed overview of the NTF4 gene structure and the intricate mechanisms governing its expression.

## I. Neurotrophin 4 Gene Structure

The human NTF4 gene is located on the minus strand of chromosome 19 at the cytogenetic band 19q13.33.[1][2] The gene spans a genomic region of approximately 6,751 base pairs.[3] The rat NT-4 gene is composed of three exons, with two non-coding 5' exons and one coding 3' exon, and its transcription is controlled by two distinct promoters.[4] The human NTF4 gene consists of 7 exons.[3]

## Quantitative Data on Human NTF4 Gene Structure

The following table summarizes the genomic coordinates of the human NTF4 gene and its exons, based on the GRCh38.p14 assembly. The lengths of the exons and the intervening introns have been calculated from these coordinates.

Feature	Start (bp)	End (bp)	Length (bp)
Gene	49,058,284	49,065,035	6,751
Exon 1	49,064,831	49,065,035	205
Intron 1	49,064,000	49,064,830	831
Exon 2	49,063,789	49,063,999	211
Intron 2	49,063,332	49,063,788	457
Exon 3	49,063,212	49,063,331	120
Intron 3	49,062,788	49,063,211	424
Exon 4	49,062,683	49,062,787	105
Intron 4	49,061,847	49,062,682	836
Exon 5	49,061,728	49,061,846	119
Intron 5	49,060,578	49,061,727	1,150
Exon 6	49,060,438	49,060,577	140
Intron 6	49,058,493	49,060,437	1,945
Exon 7	49,058,284	49,058,492	209

Data sourced from NCBI Gene database (Gene ID: 4909, updated on 9-Sep-2025).[3] The lengths of introns are calculated as the difference between the end of one exon and the start of the next.

## II. Regulation of Neurotrophin 4 Gene Expression

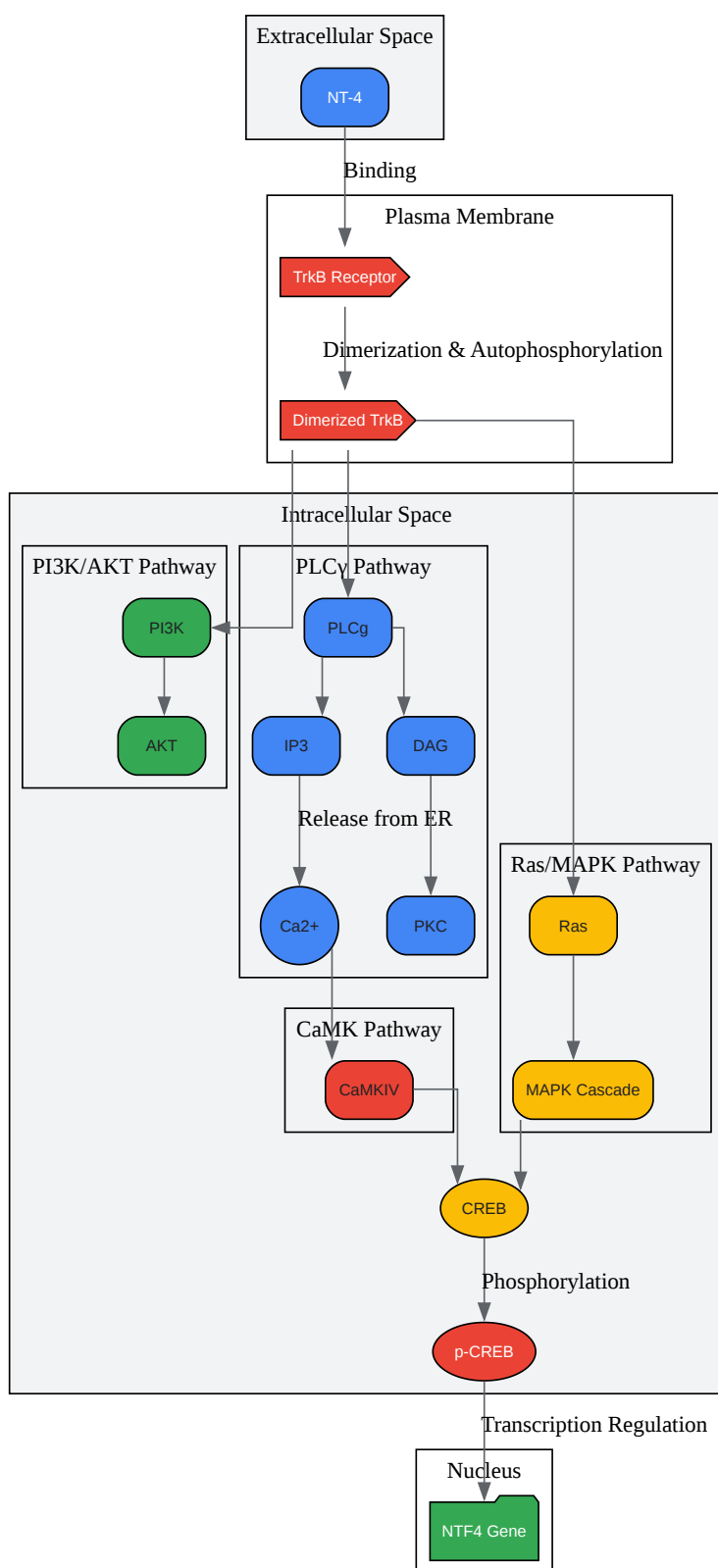
The expression of the NTF4 gene is a tightly controlled process involving a complex interplay of signaling pathways, transcription factors, and epigenetic modifications.

## A. Signaling Pathways

The primary signaling pathway initiated by NT-4 is through its high-affinity receptor, TrkB.[1]

The activation of TrkB by NT-4 leads to a cascade of intracellular events that ultimately modulate gene expression.

- **TrkB Receptor Activation:** Binding of NT-4 to the TrkB receptor induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.[4] This autophosphorylation creates docking sites for various downstream signaling molecules.[4]
- **Downstream Signaling Cascades:** The phosphorylated TrkB receptor activates several key intracellular signaling pathways, including:
  - **Ras/MAPK Pathway:** This pathway is crucial for neuronal survival and differentiation.[5]
  - **PI3K/AKT Pathway:** This pathway is involved in cell survival and growth.[6]
  - **PLCγ Pathway:** Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[7]
- **Calcium Signaling and CREB Activation:** The release of intracellular calcium activates calcium/calmodulin-dependent protein kinases (CaMKs), such as CaMKIV.[8] Both the CaMK and Ras/MAPK pathways converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[7][8] Activated CREB binds to cAMP response elements (CREs) in the promoters of target genes, including potentially the NTF4 gene itself, to regulate their transcription.[9][10]



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NT-4/TrkB Signaling Pathway leading to CREB activation.

## B. Transcription Factors

Several transcription factors are predicted to bind to the promoter region of the NTF4 gene and regulate its expression. These include:

- CREB: As described above, CREB is a key mediator of neurotrophin-induced gene expression.
- TCF4 (Transcription Factor 4): This transcription factor is implicated in neuronal development and has been associated with schizophrenia.[\[11\]](#)
- Other Potential Regulators: Bioinformatic analyses have identified potential binding sites for transcription factors such as Brachyury, CBF(2), CBF-A, CBF-B, CP1A, Egr-4, NF-Y, NF-YA, NF-YB, and p53 in the NTF4 gene promoter, though their functional roles in NTF4 regulation require further experimental validation.

## C. Epigenetic Regulation

Epigenetic mechanisms, including DNA methylation and histone modifications, play a crucial role in regulating gene expression in the nervous system. While much of the research in this area has focused on Brain-Derived Neurotrophic Factor (BDNF), similar mechanisms are likely to regulate NTF4 expression.

- DNA Methylation: DNA methylation, particularly at CpG islands in promoter regions, is generally associated with transcriptional repression.[\[12\]](#) Changes in the methylation status of the BDNF gene have been linked to psychiatric disorders, suggesting that similar epigenetic regulation of NTF4 could be important for neuronal health.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Histone Modifications: Post-translational modifications of histone proteins, such as acetylation and methylation, can alter chromatin structure and gene accessibility to the transcriptional machinery.[\[16\]](#) For instance, histone acetylation is generally associated with active gene expression, while certain histone methylation marks can be either activating or repressing.[\[16\]](#)

## III. Experimental Protocols

Studying the structure and regulation of the NTF4 gene requires a combination of molecular biology techniques. Below are detailed methodologies for two key experimental approaches.

## A. Chromatin Immunoprecipitation Sequencing (ChIP-seq) to Identify Transcription Factor Binding Sites

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor.<sup>[11][17]</sup>

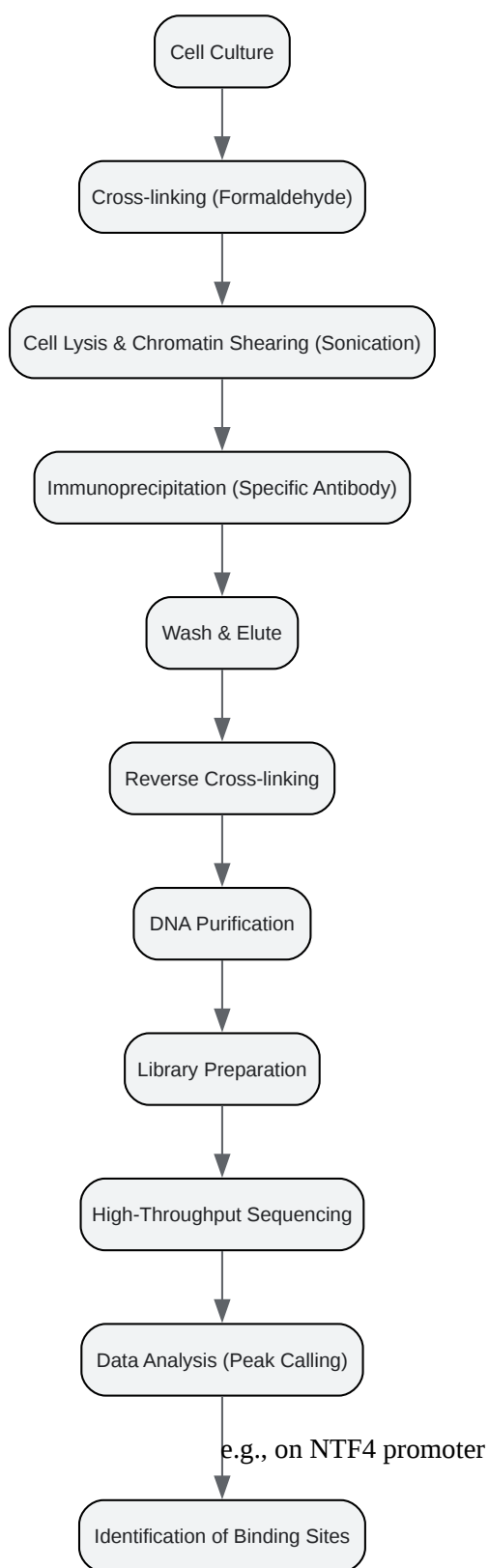
**Objective:** To identify the genomic regions within the NTF4 gene locus that are bound by a specific transcription factor (e.g., CREB or TCF4) in a neuronal cell line.

**Methodology:**

- Cell Culture and Cross-linking:
  - Culture a relevant human neuronal cell line (e.g., SH-SY5Y) to approximately 80-90% confluency.
  - Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
  - Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Cell Lysis and Chromatin Shearing:
  - Harvest the cells and lyse them to release the nuclei.
  - Isolate the nuclei and resuspend them in a lysis buffer.
  - Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
- Immunoprecipitation:

- Pre-clear the chromatin lysate with protein A/G magnetic beads to reduce non-specific binding.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG antibody.
- Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Washes and Elution:
  - Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
  - Elute the immunoprecipitated chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
  - Reverse the protein-DNA cross-links by incubating the eluate at 65°C overnight with NaCl.
  - Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
  - Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Library Preparation and Sequencing:
  - Prepare a sequencing library from the purified DNA fragments according to the manufacturer's instructions for the sequencing platform (e.g., Illumina).
  - Perform high-throughput sequencing of the prepared library.
- Data Analysis:
  - Align the sequencing reads to the human reference genome.

- Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the experimental sample compared to the input control.
- Annotate the identified peaks to determine their proximity to the NTF4 gene and its regulatory elements.



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Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

## B. Luciferase Reporter Assay to Measure Promoter Activity

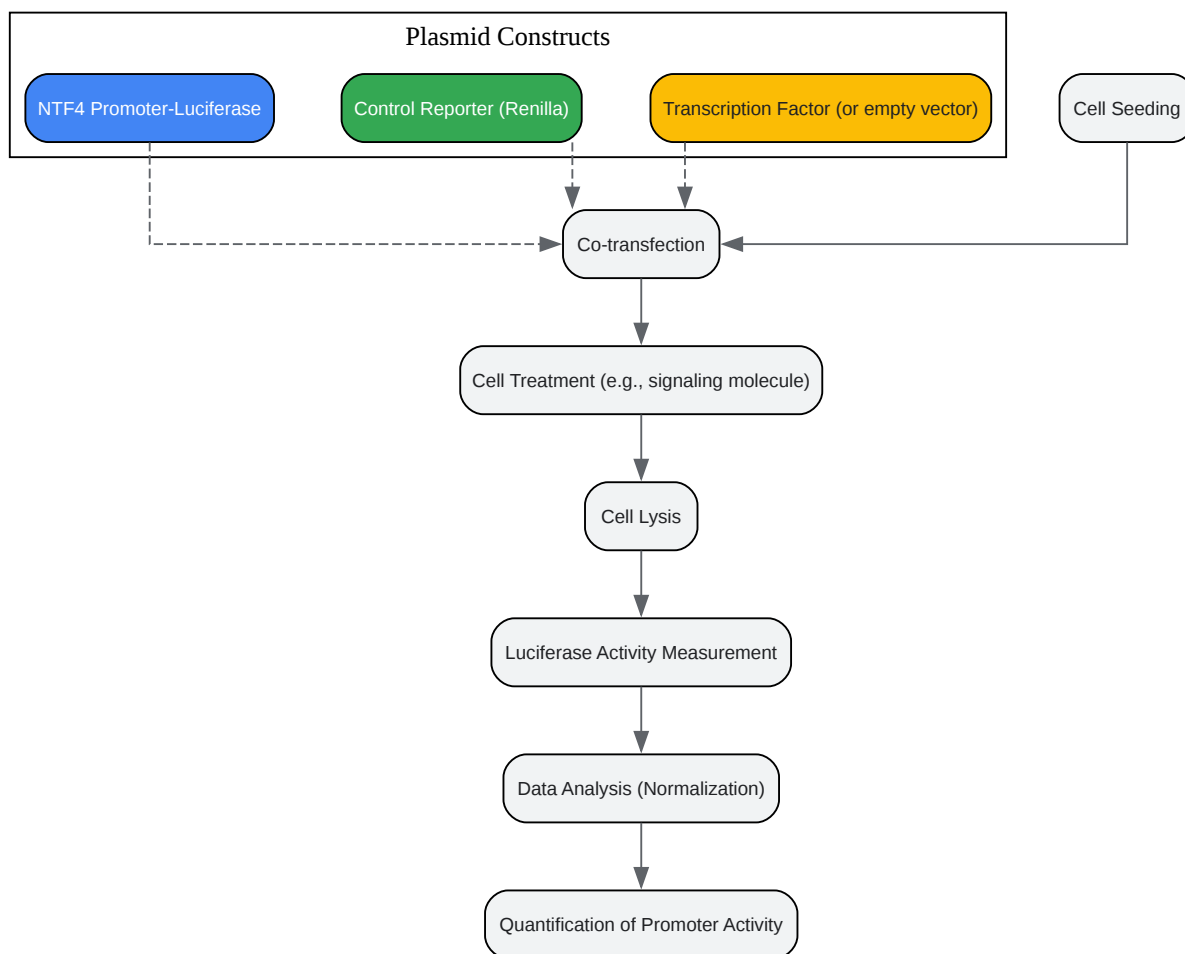
Reporter gene assays are used to quantify the transcriptional activity of a promoter in response to specific stimuli or the overexpression of transcription factors.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Objective: To measure the activity of the NTF4 gene promoter in response to a specific signaling molecule or the overexpression of a transcription factor.

Methodology:

- Construct Preparation:
  - Clone the promoter region of the human NTF4 gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
  - Prepare an expression vector for the transcription factor of interest (if applicable).
  - Prepare a control vector expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.
- Cell Culture and Transfection:
  - Seed a suitable cell line (e.g., HEK293T or a neuronal cell line) in a 96-well plate.
  - Co-transfect the cells with the NTF4 promoter-luciferase construct, the control Renilla luciferase vector, and the transcription factor expression vector (or an empty vector control) using a suitable transfection reagent.
- Cell Treatment and Lysis:
  - After 24-48 hours of transfection, treat the cells with the signaling molecule of interest or a vehicle control for a defined period.
  - Wash the cells with PBS and lyse them using a passive lysis buffer.
- Luciferase Assay:

- Transfer the cell lysate to a luminometer plate.
- Measure the Firefly luciferase activity by adding the appropriate substrate and measuring the resulting luminescence.
- Measure the Renilla luciferase activity by adding its specific substrate and measuring the luminescence.
- Data Analysis:
  - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
  - Compare the normalized luciferase activity between different treatment conditions or between cells overexpressing the transcription factor and control cells. An increase in the relative luciferase activity indicates an activation of the NTF4 promoter.



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Workflow for a Luciferase Reporter Gene Assay.

## Conclusion

The **neurotrophin 4** gene exhibits a complex structure and is subject to intricate regulatory control at multiple levels. Understanding the precise mechanisms that govern NTF4 expression

is fundamental for elucidating its role in neuronal function and disease. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NT-4 signaling pathway. Future studies focusing on the specific transcription factors and epigenetic modifications that regulate NTF4 in different neuronal populations will be crucial for developing targeted and effective therapies for a range of neurological and psychiatric disorders.

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## References

- 1. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. NTF4 neurotrophin 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Reactome | NTF4 activates NTRK2 (TRKB) signaling [reactome.org]
- 5. Point mutation in trkB causes loss of NT4-dependent neurons without major effects on diverse BDNF responses. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. NTF4 neurotrophin 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 8. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium regulation of the brain-derived neurotrophic factor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Building a schizophrenia genetic network: transcription factor 4 regulates genes involved in neuronal development and schizophrenia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF DNA methylation changes as a biomarker of psychiatric disorders: literature review and open access database analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]
- 14. newstimes.com [newstimes.com]
- 15. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. promega.com [promega.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. benchchem.com [benchchem.com]
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